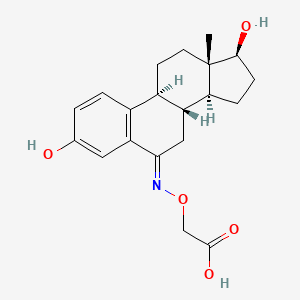
氢氧化铁
科学研究应用
氧化铁羟基在科学研究中具有广泛的应用:
作用机制
氧化铁羟基的作用机制取决于其应用:
生化分析
Biochemical Properties
Goethite is known to interact with a variety of biomolecules, including enzymes, proteins, and other cellular components. One of the key interactions is with ammonia-oxidizing archaea (AOA) and bacteria (AOB), where goethite stimulates the abundance of the amoA gene, which is crucial for the nitrification process . Additionally, goethite can enhance the immobilization of heavy metals like lead through the formation of ternary complexes with phosphate, which can significantly reduce the bioavailability and mobility of these metals in the environment .
Cellular Effects
Goethite influences various cellular processes, particularly in soil microorganisms. It has been observed to increase the relative abundance of Nitrosomonadaceae in alkaline paddy soils, which are involved in the nitrification process . This interaction can lead to changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism. For instance, the presence of goethite can enhance the emission of nitrous oxide (N2O) in certain soil conditions, indicating its role in altering microbial metabolic pathways .
Molecular Mechanism
At the molecular level, goethite exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, altering their activity. For example, goethite can participate in the nitrification process by chemically reacting with intermediates, thereby influencing the overall reaction rate . Additionally, goethite can form complexes with heavy metals and phosphates, which can lead to the precipitation of less soluble compounds, thereby reducing the mobility of these metals in the environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of goethite can change over time. Studies have shown that the addition of goethite to soil can lead to a significant increase in the abundance of ammonia-oxidizing microorganisms over time . The stability and degradation of goethite can also influence its long-term effects on cellular function. For instance, the enhancement of N2O emissions by goethite was more significant in alkaline paddy soil than in acidic paddy soil over a prolonged period .
Dosage Effects in Animal Models
The effects of goethite can vary with different dosages in animal models. While specific studies on animal models are limited, it is known that high concentrations of goethite can lead to the formation of ternary complexes with heavy metals and phosphates, which can have toxic effects at high doses . Conversely, lower doses may enhance beneficial interactions with soil microorganisms, promoting nutrient cycling and soil health .
Metabolic Pathways
Goethite is involved in several metabolic pathways, particularly those related to nitrogen cycling. It interacts with enzymes such as ammonia monooxygenase, which is involved in the nitrification process . Additionally, goethite can influence the metabolic flux of heavy metals by forming complexes with phosphates, thereby altering the levels of bioavailable metals in the environment .
Transport and Distribution
Within cells and tissues, goethite is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. For example, goethite can be taken up by soil microorganisms and localized in areas where nitrification occurs, thereby influencing the overall metabolic activity of these cells .
Subcellular Localization
The subcellular localization of goethite can significantly impact its activity and function. Goethite can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with enzymes and other biomolecules, thereby influencing cellular processes such as nitrification and heavy metal immobilization .
准备方法
化学反应分析
氧化铁羟基会发生各种化学反应:
氧化: 在高温条件下,它可以被氧化成氧化铁(III)(Fe₂O₃)。
还原: 在还原剂存在下,它可以被还原成铁(II)化合物。
这些反应中常用的试剂包括氢氧化钠、过氧化氢和各种还原剂。主要形成的产物包括氧化铁和混合金属氢氧化物 .
相似化合物的比较
氧化铁羟基可以与其他氧化铁和氢氧化铁进行比较:
针铁矿(α-FeO(OH): 一种常用的氧化铁羟基形式,用作颜料。
纤铁矿(γ-FeO(OH): 通常以钢表面上的锈蚀形式存在。
水铁矿(FeOOH·1.8H₂O): 一种无定形形式,水合程度可变,通常存在于土壤中.
属性
IUPAC Name |
iron(3+);oxygen(2-);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H2O.O/h;1H2;/q+3;;-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEECXTSVVFWGSE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeHO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042057 | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20344-49-4 | |
| Record name | Ferric oxyhydroxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14695 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Iron hydroxide oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3042057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron hydroxide oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC OXYHYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87PZU03K0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1'-acetyl-6-[2-(4-ethyl-1-piperazinyl)-2-oxoethoxy]-4-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]one](/img/structure/B1241443.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1241449.png)
![3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]-N-[6-[3-[2-(hydroxymethyl)-1-methylpiperidin-1-ium-1-yl]propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide;diiodide](/img/structure/B1241453.png)




![3-[[2-(2-benzoyl-N-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]anilino)-2-oxoethyl]carbamoylamino]benzoic acid](/img/structure/B1241459.png)
